molecular formula C11H12BrClN2O2 B7812843 Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride

Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride

Cat. No.: B7812843
M. Wt: 319.58 g/mol
InChI Key: RLKDVXLPFPRHOT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in natural products and pharmaceuticals due to their biological activity

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromoindole as the starting material.

  • Reaction Steps: The indole undergoes nitration followed by reduction to introduce the amino group at the 3-position. Subsequently, the carboxylation step is performed to introduce the carboxylate group at the 2-position.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the carboxylate group to an alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate: Similar structure but different position of amino and carboxylate groups.

  • Ethyl 3-amino-1H-indole-2-carboxylate: Lacks the bromine atom.

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.ClH/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10;/h3-5,14H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKDVXLPFPRHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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